N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide

Catalog No.
S2913047
CAS No.
923499-52-9
M.F
C20H19N3OS2
M. Wt
381.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-...

CAS Number

923499-52-9

Product Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide

Molecular Formula

C20H19N3OS2

Molecular Weight

381.51

InChI

InChI=1S/C20H19N3OS2/c1-11(2)14-6-4-13(5-7-14)10-17(24)23-20-22-16-9-8-15-18(19(16)26-20)25-12(3)21-15/h4-9,11H,10H2,1-3H3,(H,22,23,24)

InChI Key

XVRVAKYXQMAYQH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)C(C)C

solubility

not available

2-(4-Isopropylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide, also known as IBTFA, is a synthetic molecule belonging to the thiazole derivatives family. It was first introduced in 2017 by Balakumar et al. []. IBTFA has gained attention in various scientific research fields due to its potential applications, particularly in:

  • Cancer research: IBTFA exhibits promising anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells [].
  • Materials science: IBTFA's unique structure and properties hold potential for applications in developing novel organic materials [2].
  • Organic electronics: IBTFA's semiconducting properties are being explored for potential use in organic electronic devices [2].
  • Photovoltaics: IBTFA's light-harvesting abilities are being investigated for applications in solar cell development [2].

Anti-cancer properties:

The primary focus of IBTFA research lies in its potential as an anti-cancer agent. Studies have shown that IBTFA can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells [, ]. IBTFA's mechanism of action is still under investigation, but it is believed to involve multiple pathways, including disruption of cell cycle progression and inhibition of protein synthesis [, ].

Other research applications:

While research on IBTFA's anti-cancer properties is ongoing, its potential applications in other scientific fields are also being explored.

  • Materials science: IBTFA's self-assembly properties and thermal stability make it a potential candidate for developing novel organic materials with specific functionalities [2].
  • Organic electronics: IBTFA's semiconducting behavior and ability to form thin films are being investigated for applications in organic field-effect transistors and other organic electronic devices [2].
  • Photovoltaics: IBTFA's light-absorbing properties are being explored for its potential use as a photosensitizer in dye-sensitized solar cells [2].

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide is a complex organic compound characterized by its unique structural features. This compound integrates thiazole and benzothiazole moieties, which are known for their significant biological activities. The molecular formula for this compound is C17H18N2S2, and it has a molecular weight of 334.46 g/mol. Its intricate structure contributes to its potential applications in medicinal chemistry and material science.

, including:

  • Oxidation: This process can convert the compound into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield corresponding amines or alcohols, typically utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often facilitated by reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

The biological activity of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide is primarily attributed to its thiazole and benzothiazole components. These structures are associated with a range of pharmacological effects, including:

  • Antimicrobial Activity: Compounds containing thiazole and benzothiazole rings often exhibit significant antimicrobial properties.
  • Anticancer Potential: Some derivatives have demonstrated activity against various cancer cell lines.
  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

The synthesis of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Thiazole and Benzothiazole Intermediates: Initial reactions involve the synthesis of thiazole and benzothiazole derivatives through condensation reactions.
  • Coupling Reaction: The intermediates are then coupled with 4-propan-2-ylphenyl acetamide under specific conditions (e.g., using solvents like dimethylformamide and catalysts such as triethylamine).
  • Purification: The final product is purified through recrystallization or chromatography techniques.

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it may serve as a lead compound for the development of new pharmaceuticals.
  • Material Science: The rigid structure may be useful in developing novel materials with specific properties.

Interaction studies focus on the compound's binding affinity to specific biological targets such as enzymes and receptors. Techniques employed in these studies include:

  • Molecular Docking Studies: To predict the binding interactions between the compound and target proteins.
  • In Vitro Assays: To evaluate the biological effects on cell lines or enzyme activity.

These studies help elucidate the mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-(4-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamideSimilar core structure with chlorine substitutionPotentially different biological activity due to chlorine's electronic properties
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(p-tolyl)acetamideLacks fluorine substitutionMay exhibit different pharmacokinetics
2-(phenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamideNo halogen substituentsOffers insights into structure-activity relationships

The uniqueness of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide lies in its specific combination of structural features that confer distinct biological activities and potential applications that differ from its analogs. Its integration of a propan-2-yl group alongside thiazole and benzothiazole moieties enhances its pharmacological profile compared to simpler derivatives.

N-(7-Methyl-thiazolo[4,5-g]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide is a heterocyclic organic compound characterized by a fused thiazolo[4,5-g]benzothiazole core substituted with a methyl group at the 7-position and a 2-(4-isopropylphenyl)acetamide moiety at the 2-position.

Systematic IUPAC Name:
The systematic name derives from its bicyclic framework:

  • Thiazolo[4,5-g]benzothiazole: A fused heterocyclic system comprising a benzothiazole (C₇H₅NS) and a thiazole (C₃H₃NS) ring.
  • 7-Methyl substitution: A methyl group (-CH₃) at position 7 of the benzothiazole segment.
  • 2-(4-Propan-2-ylphenyl)acetamide: An acetamide group (-NH-C(O)-CH₂-) linked to a para-isopropyl-substituted benzene ring.

Molecular Formula:
C₂₁H₂₂N₄OS₂ (calculated based on structural analysis).

Structural Features:

  • The thiazolo[4,5-g]benzothiazole core provides a planar, aromatic system conducive to π-π stacking interactions, critical for binding biological targets.
  • The 4-isopropylphenyl group enhances lipophilicity, potentially improving membrane permeability.
  • The acetamide linker facilitates hydrogen bonding with enzymatic active sites.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight410.55 g/mol (calculated)
Topological Polar Surface Area106 Ų (estimated)
LogP (Lipophilicity)~3.5 (predicted)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, two thiazole S, one S)

Historical Development and Discovery Timeline

The compound’s development aligns with advances in thiazole-based medicinal chemistry, particularly targeting signal transduction pathways.

Key Milestones:

  • 2010s: Emergence of thiazolobenzothiazole derivatives as kinase inhibitors, driven by research at institutions like The Scripps Research Institute. Screening efforts identified analogs with STAT3 (Signal Transducer and Activator of Transcription 3) inhibitory activity, a target in oncology and inflammation.
  • 2020–2024: Structural optimization campaigns focused on enhancing selectivity and bioavailability. The introduction of the 4-isopropylphenylacetamide group aimed to balance solubility and target affinity.
  • 2025: Inclusion in molecular libraries for high-throughput screening, as evidenced by its classification in specialized compound databases.

Institutional Contributions:

  • The Scripps Research Institute: Pioneered the synthesis of thiazolobenzothiazole derivatives via combinatorial chemistry, with a focus on STAT3 inhibition.
  • Academic Collaborations: Partnerships with universities in Assam, India, expanded synthetic methodologies for thiazole ring functionalization.

Position Within Thiazolobenzothiazole Derivatives

This compound belongs to a subclass of thiazolobenzothiazoles modified at the 2-position with acylated side chains. Its structural distinctions confer unique pharmacological potential.

Structural Comparisons:

  • Core Modifications:
    • Unlike simpler benzothiazoles (e.g., 2-aminobenzothiazole), the fused thiazole ring increases rigidity, favoring target binding.
    • Methyl substitution at position 7 sterically shields reactive sites, improving metabolic stability.
  • Side-Chain Variations:
    • 2-Acetamide Derivatives: The parent compound N-(7-methyl-thiazolo[4,5-g]benzothiazol-2-yl)acetamide (PubChem CID: 4413587) lacks the 4-isopropylphenyl group, resulting in reduced lipophilicity (LogP ~2.1).
    • Aryl-Substituted Analogs: The 4-isopropylphenyl group in this compound mirrors trends in kinase inhibitor design, where bulky aryl groups enhance selectivity for hydrophobic binding pockets.

Table 2: Comparative Analysis of Thiazolobenzothiazole Derivatives

CompoundSubstituentTarget ActivityLogPReference
N-(7-Methyl-thiazolobenzothiazolyl)acetamide-NH-C(O)-CH₃STAT3 inhibition2.1
This Compound-NH-C(O)-CH₂-(4-iPrPh)Enhanced lipophilicity3.5
5-(4-Methoxyphenyl)isoxazolecarboxamide-C(O)-NH-iPrAnticancer (apoptosis)2.8

Pharmacological Context:

  • STAT3 Inhibition: The compound’s design aligns with inhibitors disrupting STAT3 SH2 domain dimerization, a mechanism pivotal in cancer progression.
  • Antimicrobial Potential: Structural similarities to 2,4,5-trisubstituted thiazoles suggest possible activity against multidrug-resistant bacteria.

XLogP3

5.5

Dates

Last modified: 08-17-2023

Explore Compound Types